Cas no 23443-20-1 (7-Methyl-pyrido1,2-apyrimidin-4-one)
7-Methyl-pyrido1,2-apyrimidin-4-one Chemical and Physical Properties
Names and Identifiers
-
- 7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 7-methylpyrido[1,2-a]pyrimidin-4-one
- 7-methyl-pyrido[1,2-a]pyrimidin-4-one
- 4H-Pyrido[1,2-a]pyrimidin-4-one, 7-methyl
- DXUYOKHGAJQVQS-UHFFFAOYSA-N
- G10163
- 23443-20-1
- DTXSID70336101
- 7-Methyl-pyrido1,2-apyrimidin-4-one
-
- Inchi: 1S/C9H8N2O/c1-7-2-3-8-10-5-4-9(12)11(8)6-7/h2-6H,1H3
- InChI Key: DXUYOKHGAJQVQS-UHFFFAOYSA-N
- SMILES: O=C1C=CN=C2C=CC(C)=CN21
Computed Properties
- Exact Mass: 160.06374
- Monoisotopic Mass: 160.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 348
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 32.7Ų
Experimental Properties
- PSA: 32.67
7-Methyl-pyrido1,2-apyrimidin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029194601-1g |
7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
23443-20-1 | 95% | 1g |
$517.75 | 2023-09-02 | |
| Alichem | A029194601-5g |
7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
23443-20-1 | 95% | 5g |
$1592.50 | 2023-09-02 | |
| TRC | M341248-10mg |
7-Methyl-pyrido[1,2-a]pyrimidin-4-one |
23443-20-1 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M341248-50mg |
7-Methyl-pyrido[1,2-a]pyrimidin-4-one |
23443-20-1 | 50mg |
$ 95.00 | 2022-06-03 | ||
| TRC | M341248-100mg |
7-Methyl-pyrido[1,2-a]pyrimidin-4-one |
23443-20-1 | 100mg |
$ 135.00 | 2022-06-03 | ||
| Chemenu | CM165148-1g |
7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
23443-20-1 | 95% | 1g |
$359 | 2024-07-28 |
7-Methyl-pyrido1,2-apyrimidin-4-one Related Literature
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 7-Methyl-pyrido1,2-apyrimidin-4-one
Comprehensive Overview of 7-Methyl-pyrido[1,2-a]pyrimidin-4-one (CAS No. 23443-20-1): Properties, Applications, and Research Insights
7-Methyl-pyrido[1,2-a]pyrimidin-4-one (CAS No. 23443-20-1) is a heterocyclic organic compound with a fused pyridine and pyrimidine ring structure. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its unique molecular framework, which serves as a versatile scaffold for drug discovery. The methyl group at the 7-position enhances its lipophilicity, making it a promising candidate for modulating biological activity. Researchers frequently explore its derivatives for potential applications in kinase inhibition, anti-inflammatory agents, and central nervous system (CNS) therapeutics.
In recent years, the demand for heterocyclic compounds like 7-Methyl-pyrido[1,2-a]pyrimidin-4-one has surged, driven by their role in developing targeted therapies for chronic diseases. A trending topic in scientific forums is its potential synergy with AI-driven drug design, where computational models predict its interactions with proteins like BRD4 or PI3K. Such advancements align with the growing interest in precision medicine and personalized treatment strategies. Additionally, its low toxicity profile and metabolic stability make it a favorable subject for preclinical studies.
The synthesis of CAS No. 23443-20-1 typically involves cyclocondensation reactions, with recent optimizations focusing on green chemistry principles to reduce waste. Environmental concerns have led to innovations like catalyst-free synthesis and microwave-assisted reactions, which improve yield and sustainability. These methods resonate with the broader shift toward eco-friendly pharmaceutical production, a hot topic among regulatory bodies and industry stakeholders.
From a commercial perspective, 7-Methyl-pyrido[1,2-a]pyrimidin-4-one is listed in catalogs of specialty chemical suppliers, often under categories like building blocks for medicinal chemistry or pharmacophore intermediates. Its price and availability fluctuate based on demand from contract research organizations (CROs) and academic labs. FAQs in search engines often include queries like "synthetic routes for 7-Methyl-pyrido[1,2-a]pyrimidin-4-one" or "biological targets of pyridopyrimidinone derivatives," reflecting user interest in both practical synthesis and mechanistic studies.
Ongoing research explores the compound’s role in neurodegenerative disease models, particularly its ability to cross the blood-brain barrier (BBB). This aligns with global health priorities, such as addressing Alzheimer’s and Parkinson’s diseases. Furthermore, its fluorescence properties have sparked interest in bioimaging applications, offering non-invasive diagnostic tools. Such multidisciplinary relevance underscores why CAS No. 23443-20-1 remains a focal point in high-impact journals and patent filings.
In summary, 7-Methyl-pyrido[1,2-a]pyrimidin-4-one exemplifies the intersection of chemical innovation and therapeutic potential. Its adaptability to diverse research needs—from computational chemistry to translational medicine—ensures its continued prominence in scientific discourse. For researchers seeking structure-activity relationship (SAR) insights or scalable synthesis protocols, this compound offers a robust platform for exploration.
23443-20-1 (7-Methyl-pyrido1,2-apyrimidin-4-one) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)